![molecular formula C8H9N3O3 B2846941 2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide CAS No. 2094470-63-8](/img/structure/B2846941.png)
2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide, also known as POM-1, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. POM-1 is a member of the oxazole family of compounds and has been shown to inhibit the activity of various enzymes, including the bacterial metallo-β-lactamase (MBL) enzyme.
Mécanisme D'action
2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide is a metalloenzyme inhibitor that works by binding to the active site of the enzyme and preventing the catalytic activity of the metal ion. In the case of MBL, this compound binds to the zinc ion in the active site of the enzyme, preventing the hydrolysis of β-lactam antibiotics.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory activity against MBL and other metalloenzymes. In vitro studies have shown that this compound is effective against a wide range of bacterial strains, including those that are resistant to β-lactam antibiotics. This compound has also been shown to have low toxicity in mammalian cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide is its broad-spectrum activity against a wide range of bacterial strains. However, this compound has been shown to have limited activity against some MBL variants, indicating that it may not be effective against all MBL-producing bacteria. Another limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in laboratory experiments.
Orientations Futures
Future research on 2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide could focus on the development of more potent analogs of the compound, as well as the optimization of the synthesis method to improve yields and solubility. Additional studies could also investigate the efficacy of this compound in animal models of bacterial infection and explore potential combination therapies with other antibiotics. Finally, research could focus on the development of diagnostic tools for the detection of MBL-producing bacteria and the screening of potential inhibitors, including this compound.
Méthodes De Synthèse
The synthesis of 2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide involves the reaction of 2-amino-4-carboxy-5-nitrothiazole with acryloyl chloride to form 2-(2-carboxy-2-propenoylamino)-4-carboxy-5-nitrothiazole. This intermediate is then reacted with ethyl oxalyl chloride to form 2-(2-(2-carboxy-2-propenoylamino)-4-carboxy-5-nitrothiazol-1-yl)ethyl oxalate. The final step involves the reaction of this intermediate with ethylamine to form this compound.
Applications De Recherche Scientifique
2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide has been shown to have potential therapeutic applications in the treatment of bacterial infections. Specifically, this compound has been shown to inhibit the activity of the MBL enzyme, which is responsible for the resistance of many bacteria to β-lactam antibiotics. This compound has also been shown to have activity against other metalloenzymes, including the metalloprotease ADAM10.
Propriétés
IUPAC Name |
2-[(prop-2-enoylamino)methyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c1-2-6(12)10-3-7-11-5(4-14-7)8(9)13/h2,4H,1,3H2,(H2,9,13)(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZMABTUMPBAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NC(=CO1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

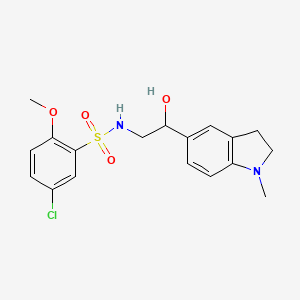
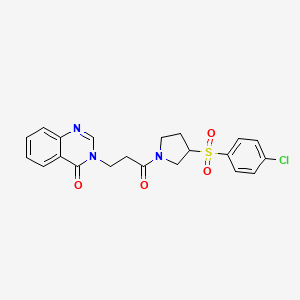
![2-[benzyl(cyclopropyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2846863.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2846865.png)
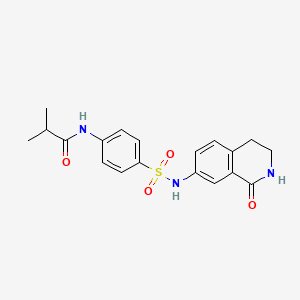

![2-(2,4-dichlorophenoxy)-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2846871.png)

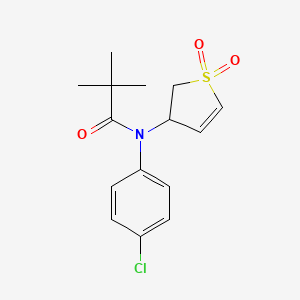
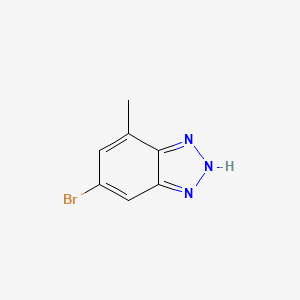
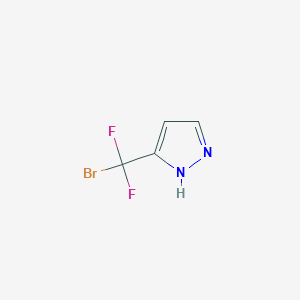
![Tert-butyl 2,7-diazaspiro[4.6]undecane-2-carboxylate](/img/structure/B2846876.png)
![N-(4-ethoxyphenyl)-3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2846880.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide](/img/structure/B2846881.png)